An In-depth Technical Guide to Benzyldiphenylphosphine (CAS: 7650-91-1)
An In-depth Technical Guide to Benzyldiphenylphosphine (CAS: 7650-91-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyldiphenylphosphine is a tertiary phosphine (B1218219) that serves as a versatile reagent and ligand in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions and as a precursor to other valuable chemical entities. Detailed experimental protocols and visual diagrams of key processes are included to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
Benzyldiphenylphosphine is a white crystalline solid at room temperature. It is soluble in most organic solvents but only slightly soluble in water.[1][2] Due to its sensitivity to air, it should be handled and stored under an inert atmosphere.[1][3]
Table 1: Physicochemical Properties of Benzyldiphenylphosphine
| Property | Value | Reference |
| CAS Number | 7650-91-1 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₇P | [2][3][5] |
| Molecular Weight | 276.31 g/mol | [3][4] |
| Melting Point | 74-75 °C | [1][2] |
| Boiling Point | 399.6 °C | [1] |
| Appearance | White crystals or powder | [1][4] |
| Solubility | Soluble in most organic solvents, slightly soluble in water. | [1][2] |
| Purity | Typically ≥95% to 99% | [2][3][4][5] |
Table 2: Spectroscopic Data for Benzyldiphenylphosphine
| Spectrum | Data | Reference |
| ¹H NMR (400.13 MHz, C₆D₆) | δ (ppm) 3.33 (s, 2H, -CH₂), 7.12–7.47 (m, 15H, Ar) | [1] |
| ³¹P{¹H} NMR (101.13 MHz, C₆D₆) | δ (ppm) -10.0 | [1] |
| ¹³C NMR | Data available in spectral databases. | [6] |
| IR and Raman Spectra | Data available in spectral databases. | [6] |
Synthesis of Benzyldiphenylphosphine
Several methods are available for the preparation of benzyldiphenylphosphine. The most common approaches involve the alkylation of a diphenylphosphine (B32561) precursor with a benzyl (B1604629) halide.
Experimental Protocol: Synthesis via Alkylation of Diphenylphosphine
This method involves the deprotonation of diphenylphosphine to form the diphenylphosphide anion, which then undergoes nucleophilic substitution with benzyl chloride.
Materials:
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi)
-
Benzyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. The formation of the lithium diphenylphosphide is often indicated by a color change.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.[1]
Caption: Synthesis of Benzyldiphenylphosphine via Alkylation.
Chemical Reactivity and Applications
Benzyldiphenylphosphine is a valuable compound in organic synthesis, primarily utilized as a ligand in transition metal-catalyzed reactions and as a precursor for the synthesis of phosphonium (B103445) salts and phosphine oxides.
Ligand in Cross-Coupling Reactions
Benzyldiphenylphosphine serves as a ligand for various transition metal catalysts, particularly palladium, in a range of cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Examples of Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling[2]
-
Heck Reaction
-
Sonogashira Coupling
-
Buchwald-Hartwig Cross-Coupling
-
Negishi Coupling
-
Stille Coupling
-
Hiyama Coupling
Caption: Role of Benzyldiphenylphosphine in Suzuki Coupling.
Synthesis of Phosphonium Salts
Benzyldiphenylphosphine can be quaternized with aryl bromides to furnish quaternary phosphonium salts.[7][8] These salts are important intermediates, for instance, in the synthesis of tertiary phosphine oxides via the Wittig reaction.[7][8]
This protocol describes the nickel-catalyzed quaternization with an aryl bromide.[7][8]
Materials:
-
Benzyldiphenylphosphine
-
Aryl bromide
-
Nickel(II) bromide (NiBr₂)
-
Phenol (B47542) (as solvent)
-
Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, prepare a 0.67 M solution of benzyldiphenylphosphine and 1 equivalent of the aryl bromide in phenol.
-
Add NiBr₂ (6 mol %) to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 5 hours).[7][8]
-
After the reaction is complete, add water and remove the phenol azeotropically under reduced pressure.
-
Isolate the resulting phosphonium salt from the residue by column chromatography using a suitable eluent system (e.g., petroleum ether/DCM followed by DCM/MeOH).[7][8]
-
Dry the purified phosphonium salt under vacuum.
Potential Applications in Drug Development
Benzyldiphenylphosphine has been investigated for its potential as an antiarthritic agent due to its activity as an inhibitor of cathepsin B.[2][9] This highlights its potential for further exploration in medicinal chemistry and drug development programs.
Safety and Handling
Benzyldiphenylphosphine is irritating to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is air-sensitive and best stored and handled under an inert atmosphere to prevent oxidation to benzyldiphenylphosphine oxide.[1][3] Incompatible materials include halogens, finely powdered metals, and oxidants.[1]
Conclusion
Benzyldiphenylphosphine is a cornerstone reagent in modern organic synthesis. Its utility as a ligand in a multitude of cross-coupling reactions and as a versatile synthetic intermediate underscores its importance. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors, including those aimed at the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyldiphenylphosphine, 99% 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. calpaclab.com [calpaclab.com]
- 4. Benzyldiphenylphosphine | Benzyldiphenylphosphane | C6H5CH2P(C6H5)2 - Ereztech [ereztech.com]
- 5. strem.com [strem.com]
- 6. Benzyldiphenylphosphine | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyldiphenylphosphine price,buy Benzyldiphenylphosphine - chemicalbook [chemicalbook.com]
